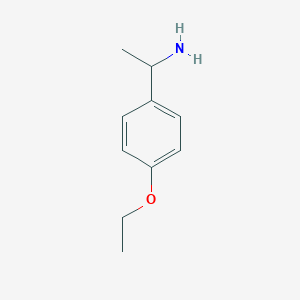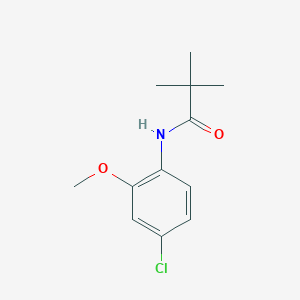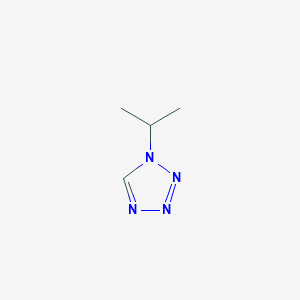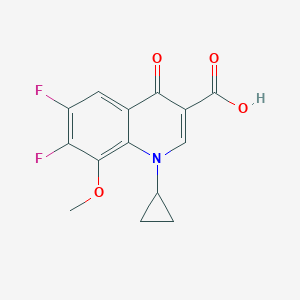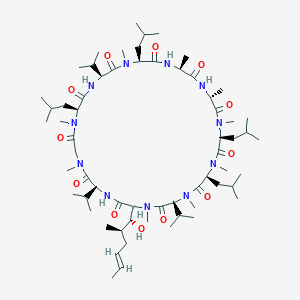
Cyclosporin D
Übersicht
Beschreibung
Synthesis Analysis
Cyclosporin D is synthesized by a multifunctional enzyme known as cyclosporin synthetase, which activates precursor amino acids to thioesters, followed by specific N-methylation reactions and peptide bond formation. This process results in the stepwise synthesis of a single linear peptide precursor, indicating an assembly belt-like mechanism for cyclosporin A synthesis, which can be extrapolated to this compound (Dittmann et al., 1994). Further, the enzyme's complex structure, approximately 800 kDa, underscores the intricate nature of cyclosporin biosynthesis (Lawen & Zocher, 1990).
Molecular Structure Analysis
The molecular structure of this compound, like other cyclosporins, is characterized by a cyclic peptide backbone. This structure facilitates a unique conformation that is crucial for its biological function. Studies involving cyclosporin A provide insights into the conformational dynamics of these molecules, indicating a similar structural behavior for this compound (Bernardi et al., 2008).
Chemical Reactions and Properties
This compound's chemical properties are highlighted by its interactions and reactions with various enzymes and substrates. The cyclosporin synthetase enzyme plays a pivotal role in its synthesis through ATP-pyrophosphate exchange reactions and specific N-methylations (Zocher et al., 1986). These reactions emphasize the complexity and specificity of this compound's enzymatic synthesis pathway.
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, are influenced by its molecular structure and composition. Its lipophilic nature, combined with a cyclic peptide structure, affects its solubility in different solvents and its overall stability under various conditions. The study of cyclosporin A in sodium dodecyl sulfate (SDS) micelles hints at similar solubility characteristics for this compound, given their structural similarities (Bernardi et al., 2008).
Wissenschaftliche Forschungsanwendungen
Immunsuppression bei Organtransplantationen
Cyclosporin D wird, wie Cyclosporin A, hauptsächlich als Immunsuppressivum eingesetzt, um nach einer Organtransplantation eine Abstoßung des Organs zu verhindern. Sein Wirkmechanismus besteht darin, die T-Zell-Aktivierung zu hemmen, indem die Transkription von Interleukin-2 blockiert wird, das für die T-Zell-Proliferation entscheidend ist. Diese Anwendung ist entscheidend für die Erweiterung der Lebensfähigkeit und Erfolgsraten von Organtransplantationen .
Behandlung von Autoimmunerkrankungen
Autoimmunerkrankungen wie rheumatoide Arthritis und Psoriasis profitieren von den immunmodulatorischen Wirkungen von this compound. Durch Unterdrückung der überaktiven Immunantwort kann this compound dazu beitragen, die Symptome und das Fortschreiten dieser Erkrankungen zu kontrollieren .
Ophthalmologische Anwendungen
This compound wurde auf seine Wirksamkeit bei der Behandlung des trockenen Auges untersucht. Seine immunmodulatorischen Wirkungen helfen, die adaptive Immunantwort zu regulieren, die einen beitragenden Faktor zur Pathophysiologie der trockenen Augenkrankheit darstellt .
Dermatologische Anwendungen
In der Dermatologie wird this compound zur Behandlung von atopischer Dermatitis eingesetzt, einem Zustand, der durch chronische Entzündungen der Haut gekennzeichnet ist. Studien haben gezeigt, dass niedrig dosiertes this compound wirksam ist, um die Symptome der atopischen Dermatitis zu reduzieren, ohne signifikante Nebenwirkungen zu verursachen .
Arzneimittelverabreichungssysteme
Die Entwicklung neuartiger Arzneimittelverabreichungssysteme für this compound ist ein bedeutender Forschungsbereich. Aufgrund seiner geringen Löslichkeit und schlechten oralen Bioverfügbarkeit werden innovative Verabreichungsmethoden wie Mikroemulsionen, Nanopartikel und bioabbaubare Implantate untersucht, um seine therapeutische Wirksamkeit zu verbessern .
Zukünftige Richtungen
The future aspects of oral drug delivery system may be focused on the use of synthetic modification of cyclosporine which not only addresses the poor solubility but also takes care of GIT enzyme degradation . Similarly, various nanoformulations can be used for improving GIT absorption or drug cocktails to overcome the cytochrome P-450 metabolism .
Wirkmechanismus
Target of Action
Cyclosporin D primarily targets T cells . It interacts with the receptor cyclophilin-1 inside cells . This interaction is crucial for the compound’s immunosuppressive action .
Mode of Action
This compound forms a complex known as cyclosporine-cyclophilin upon binding to cyclophilin-1 . This complex subsequently inhibits calcineurin , which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T-cells (NF-AT), a transcription factor . This inhibition blocks T cell-dependent biosynthesis of lymphokines, particularly interleukin 2 , at the level of messenger ribonucleic acid (mRNA) transcription .
Biochemical Pathways
This compound affects the calcineurin-NF-AT pathway . By inhibiting calcineurin, it prevents the activation of NF-AT, which is crucial for the transcription of interleukin 2 . This results in the selective inhibition of adaptive immune responses . Recent studies also show that this compound blocks both p38 and c-Jun N-terminal kinase (JNK) pathways in addition to calcineurin blocking activity .
Pharmacokinetics
This compound exhibits low oral bioavailability due to its high molecular weight and low solubility . It is metabolized in the liver by P-450 enzymes , and drugs that affect the P-450 system also affect the metabolism of this compound . It is extensively distributed to extravascular tissues because of its high lipid solubility .
Result of Action
The primary result of this compound’s action is immunosuppression . By inhibiting the production of interleukin 2, it suppresses T cell activation and proliferation . This makes it effective in preventing organ transplant rejection and treating various inflammatory and autoimmune conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the presence of other drugs that interact with the P-450 enzyme system . Additionally, minor variations in the structure of its amino acid components can reduce its immunosuppressive activity .
Eigenschaften
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBEWJRWHNZMK-SYOLRUPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017529 | |
| Record name | Cyclosporin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1216.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63775-96-2 | |
| Record name | Cyclosporin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063775962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosporin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclosporin d | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSPORIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZD3I5M2HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: CsD binds to Pgp, inhibiting its drug efflux function and restoring the intracellular accumulation of chemotherapeutic agents. [, , , ] This interaction prevents Pgp from pumping drugs out of the cell, allowing the chemotherapeutics to reach cytotoxic concentrations and exert their intended effects. [, , ]
A: Studies show that CsD does not directly reduce the expression levels of Pgp mRNA or protein. [, ] Its primary mechanism of action involves functional inhibition of the transporter, rather than downregulating its production. [, ]
A: Both CsA and CsD are cyclic oligopeptides composed of 11 amino acids. The key structural difference lies in the amino acid at position 2: CsA contains L-α-aminobutyric acid, while CsD has L-valine in this position. []
A: While the provided research does not delve into detailed spectroscopic data for CsD, structural characterization was initially achieved through chemical investigation, spectroscopic evidence, and X-ray analysis. []
A: Research indicates that subtle changes in the cyclosporin structure can significantly influence their ability to inhibit Pgp. For instance, the 3’-keto derivative of CsD, valspodar (PSC 833), exhibits even greater potency in reversing multidrug resistance compared to CsD. [, , ] This suggests that specific structural motifs are crucial for optimal interaction with Pgp. [, ]
A: Yes, CsD has shown promising results in both in vitro and in vivo studies. It effectively reverses daunorubicin resistance in human leukemic cell lines by increasing intracellular drug accumulation and decreasing efflux. [] Additionally, CsD potentiates the antitumor activity of adriamycin, vincristine, and etoposide in mice bearing leukemia and solid tumors. []
A: Research highlights the emergence of a CsD-resistant human sarcoma cell line (DxP) during co-selection with doxorubicin and CsD. [] These cells exhibited a mutated Pgp with decreased affinity for CsD and altered drug resistance profiles. [] This underscores the potential for acquired resistance and emphasizes the need for strategies to mitigate this challenge. []
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and mass spectrometry (MS), is widely used for CsD quantification in biological samples. [, , , , , , , , , , , ] Internal standards, like CsA, are frequently employed to ensure accuracy and precision. [, , , , , , , , , , , , ]
A: Yes, several compounds besides CsD can inhibit Pgp, including valspodar (PSC 833), verapamil, and quinidine. [, , , , , ] These agents exhibit varying potencies and may have distinct advantages and disadvantages in specific clinical settings. [, , , , ] The choice of the most appropriate Pgp inhibitor depends on factors such as the specific cancer type, drug resistance profile, and patient-specific factors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




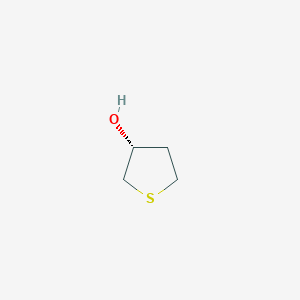
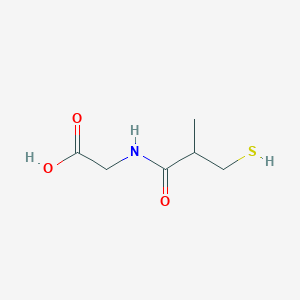

![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)
